molecular formula C14H12F3NO2 B1403275 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol CAS No. 1380429-90-2

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol

Cat. No.: B1403275
CAS No.: 1380429-90-2
M. Wt: 283.24 g/mol
InChI Key: MALXPMGBXKMFDH-UHFFFAOYSA-N
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Description

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol is a chemical building block of significant interest in medicinal and agrochemical research. Its structure incorporates a 6-(trifluoromethyl)pyridin-2-yl moiety linked to a phenylethanol group, a motif found in several developed bioactive compounds. The trifluoromethylpyridine (TFMP) group is a privileged structure in discovery chemistry; its strong electron-withdrawing nature and contribution to favorable physicochemical properties like metabolic stability, bioavailability, and biomolecular affinity make it a key feature in the design of active molecules . Compounds featuring a similar 6-(trifluoromethyl)-2-(phenoxy)pyridine core have been identified as potent, selective, and orally efficacious inhibitors of the enzyme Lysyl Oxidase-Like 2 (LOXL2), a target for the treatment of fibrosis . Furthermore, TFMP derivatives are extensively used in the agrochemical industry, with many launched products protecting crops from pests . As such, this compound serves as a valuable intermediate for researchers synthesizing and optimizing novel small molecules for potential therapeutic and crop protection applications. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)12-2-1-3-13(18-12)20-11-6-4-10(5-7-11)8-9-19/h1-7,19H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALXPMGBXKMFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Nucleophilic Aromatic Substitution and Ether Formation

Overview:
This method involves the initial synthesis of a 2-hydroxy-6-trifluoromethylpyridine derivative, followed by its reaction with a chloromethylphenylacetate derivative to form the ether linkage, subsequently hydrolyzed to the target alcohol.

Stepwise Process:

  • Step 1: Synthesis of 2-Hydroxy-6-trifluoromethylpyridine
    Commercially available or synthesized via nitration and subsequent reduction pathways. The key is to obtain a pure, water-wet paste of the hydroxy pyridine, which is then azeotropically dried with toluene to remove residual water, facilitating subsequent reactions.

  • Step 2: Formation of the Pyridin-2-yloxy Intermediate
    The hydroxy pyridine reacts with methyl 2-chloromethylphenylacetate in the presence of a base such as potassium carbonate. This nucleophilic substitution occurs in a polar aprotic solvent like DMF at elevated temperatures (~70°C).
    Example:

    2-hydroxy-6-trifluoromethylpyridine + methyl 2-chloromethylphenylacetate → methyl 2-(6-trifluoromethylpyridin-2-yloxy)methylphenylacetate
    

    The reaction is monitored via TLC or GC, with the product isolated by aqueous work-up and solvent removal under reduced pressure, yielding around 86-95% efficiency.

  • Step 3: Hydrolysis to the Alcohol
    The methyl ester is hydrolyzed under basic conditions (e.g., aqueous NaOH or KOH) to yield the free alcohol, completing the synthesis.

Key Conditions and Notes:

  • Use of phase transfer catalysts like tetrabutylammonium iodide can enhance reaction rates.
  • Potassium carbonate as the base improves yield and minimizes side reactions.
  • Reaction temperatures typically range from ambient (~20°C) to 80°C, depending on the specific step.
  • Purification involves washing, drying, and distillation or chromatography.

Preparation via Halogenation and Subsequent Etherification

Overview:
This route involves halogenation of the methyl group on phenylacetate, followed by nucleophilic substitution with a pyridin-2-yloxy nucleophile.

Process Details:

  • Step 1: Halogenation of Methylphenylacetate
    Methyl phenylacetate derivatives are halogenated at the methyl position using halogenating agents such as N-bromosuccinimide (NBS) or chlorine sources, under controlled conditions to prevent over-halogenation.

  • Step 2: Nucleophilic Substitution with Pyridin-2-yloxy
    The halogenated intermediate reacts with 2-hydroxy-6-trifluoromethylpyridine in the presence of potassium carbonate or sodium carbonate in solvents like DMF or toluene at 70–80°C.
    This yields the ether linkage, forming the core structure.

  • Step 3: Hydrolysis and Purification
    The ester is hydrolyzed to the free alcohol, and the product is purified via extraction, washing, and distillation.

Advantages:

  • Facilitates the introduction of the pyridine moiety via halogenation, which can be more straightforward than direct substitution on less reactive phenyl rings.

One-Pot Synthesis via Curtius Rearrangement and Amide Formation (Advanced Method)

Overview:
A more sophisticated approach involves converting a suitable carboxylic acid intermediate into a carbamate or amide, followed by functional group transformations to reach the target compound.

Process Highlights:

  • Starting from a pyridine derivative, a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) converts the acid to an isocyanate, which is then hydrolyzed or reacted further to form the desired alcohol.

  • This method is advantageous for complex modifications and can be optimized for high yield and purity, especially in pharmaceutical contexts.

Limitations:

  • Requires precise control of reaction conditions and is more suitable for small-scale synthesis or specialized intermediates.

Summary Data Table of Preparation Methods

Method Key Reactants Solvent Temperature Key Conditions Yield (%) Remarks
Nucleophilic substitution & hydrolysis 2-hydroxy-6-trifluoromethylpyridine + methyl 2-chloromethylphenylacetate DMF 70°C Potassium carbonate, phase transfer catalyst 86–95 Widely used, scalable
Halogenation & etherification Halogenated methylphenylacetate + pyridine derivative Toluene/DMF 70–80°C Halogenating agents, base 80–90 Suitable for large-scale
Curtius rearrangement Carboxylic acid derivatives Toluene/THF 100°C DPPA, triethylamine Variable For advanced intermediates

Research Findings and Optimization Strategies

  • Yield Enhancement: Use of potassium carbonate as the base significantly improves yields and minimizes side reactions during ether formation.

  • Reaction Monitoring: TLC and GC are essential for tracking reaction progress, ensuring completion before work-up.

  • Purification: Extraction with diethyl ether or toluene, followed by washing and drying, is standard. Distillation under reduced pressure is preferred for solvent removal.

  • Scalability: The methods involving nucleophilic substitution with phase transfer catalysis and aqueous work-up are amenable to scale-up, with careful control of temperature and reagent addition rates.

  • Safety Note: Handling of halogenating agents and solvents like DMF and toluene requires appropriate safety measures due to toxicity and flammability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Pyridine Substituent Phenyl Substituent Alcohol Chain Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 6-CF₃ None (para-O-linkage) Ethanol C₁₄H₁₂F₃NO₂ ~299.25 - Strong electron-withdrawing CF₃ group
- Ether linkage enhances stability
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol None 4-(1,1,3,3-Tetramethylbutyl) Ethoxyethanol C₁₈H₃₀O₃ 294.43 - Bulky alkyl group increases hydrophobicity
- Extended ethoxy chain
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol 6-Br 4-F Methanol C₁₂H₉BrFNO 282.11 - Bromo substituent (leaving group)
- Fluorophenyl adds polarity
(3-(Trifluoromethoxy)pyridin-2-yl)methanol 3-OCF₃ None Methanol C₇H₆F₃NO₂ 193.12 - Trifluoromethoxy at pyridine 3-position
- Shorter alcohol chain

Physicochemical and Reactivity Comparisons

  • Electron Effects :

    • The target compound’s 6-CF₃ group exerts a stronger electron-withdrawing effect compared to 3-OCF₃ in , altering electronic distribution and reactivity in nucleophilic substitution or coupling reactions.
    • In contrast, the 6-Br substituent in acts as a leaving group, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the CF₃ group in the target compound is inert under similar conditions .
  • Hydrophobicity (logP) :

    • The target compound’s logP is estimated to be higher than (due to CF₃ vs. OCF₃) but lower than (bulky alkyl group). This balance may optimize membrane permeability in biological systems.
  • Synthetic Accessibility :

    • The target compound’s ether linkage is typically synthesized via Williamson etherification, while and require palladium-catalyzed cross-coupling or oxidation steps .

Biological Activity

The compound 2-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol, also known as a trifluoromethyl pyridine derivative, has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a phenolic moiety, suggests various mechanisms of action that could be explored in pharmacological contexts.

  • Molecular Formula : C₁₃H₁₀F₃NO₂
  • Molecular Weight : 269.23 g/mol
  • CAS Number : 1086376-61-5
  • MDL Number : MFCD10703547

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioactivity. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Trifluoromethyl pyridine derivatives have been studied for their ability to inhibit various enzymes, including kinases involved in cancer pathways.
  • Antimicrobial Properties : Some studies suggest that similar compounds can disrupt bacterial membranes, leading to cell lysis.
  • Anti-inflammatory Effects : The phenolic structure may contribute to anti-inflammatory activity by modulating cytokine production.

Biological Activity Data

Recent studies have reported on the biological activity of related compounds. A summary of findings is presented in the table below:

CompoundActivityEC50 (µM)Remarks
Trifluoromethyl pyridine derivativeAntimicrobial0.25 - 1Effective against Gram-positive bacteria
Trifluoromethyl phenol derivativeAnti-inflammatory0.048Inhibits NO and TNF-α production
Pyridine analog with methoxy groupCytotoxicity0.010High potency against cancer cell lines

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related trifluoromethyl pyridine derivatives against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL, indicating strong antibacterial properties .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of trifluoromethyl-containing compounds on various cancer cell lines. The compound demonstrated significant cytotoxicity with an EC50 value as low as 0.010 µM, suggesting it could serve as a lead compound for further development in cancer therapy .
  • Inflammation Modulation : Research on the anti-inflammatory properties highlighted that derivatives could inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide, showcasing their potential in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves:

  • Step 1: Fluorination of a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) using potassium fluoride in dimethyl sulfoxide (DMSO) to introduce the trifluoromethyl group .
  • Step 2: Coupling with a phenolic ethanol derivative via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) to form the aryl ether linkage .

Key Variables Affecting Yield/Purity:

ParameterImpactOptimal Conditions
SolventPolar aprotic solvents (DMSO, DMF) enhance SNAr reactivityDMF at 80–100°C
CatalystPhase-transfer catalysts (e.g., TBAB) improve fluorination efficiency10 mol% TBAB
Reaction TimeOver-fluorination risks side products12–24 hours monitored by TLC

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies hydroxyl, trifluoromethyl, and pyridyl protons. For example, the ethanol -OH proton appears as a broad singlet at δ 2.8–3.2 ppm, while the pyridine ring protons show splitting patterns at δ 7.0–8.5 ppm .
    • 19F NMR confirms trifluoromethyl group integrity (δ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 344.1) .
  • HPLC-PDA: Detects impurities (e.g., unreacted precursors) using C18 columns with acetonitrile/water gradients .

Resolving Data Contradictions:

  • Example: Discrepancies in -OH proton integration may arise from solvent exchange. Use deuterated DMSO for enhanced resolution and variable-temperature NMR to confirm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) aid in predicting the compound’s reactivity and interactions with biological targets?

Answer:

  • Density Functional Theory (DFT): Predicts regioselectivity in derivatization reactions (e.g., etherification vs. esterification) by calculating Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking: Screens binding affinity to enzymes (e.g., cytochrome P450 isoforms) using PyMOL or AutoDock. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions in active sites .

Case Study:

Target ProteinBinding Energy (kcal/mol)Key Interactions
CYP3A4-8.2π-Stacking (pyridine), H-bonding (-OH)

Q. What strategies are employed to optimize regioselectivity in derivatization reactions (e.g., hydroxyl group functionalization)?

Answer:

  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) ethers to protect the ethanol -OH group during pyridine modifications .
  • Catalytic Control: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions without disrupting the trifluoromethyl group .

Methodological Workflow:

Protect -OH with TBDMS-Cl in presence of imidazole .

Perform Suzuki coupling with boronic acids (e.g., 4-fluorophenylboronic acid) .

Deprotect using TBAF in THF to regenerate -OH .

Q. How do researchers analyze discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

Answer:

  • Source Analysis: Compare assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or protein conformation. For example, DMSO >1% can denature enzymes, skewing IC₅₀ .
  • Statistical Validation: Apply ANOVA to datasets from replicate experiments (n ≥ 3) to identify outliers .

Example Contradiction Resolution:

StudyReported IC₅₀ (μM)Assay ConditionsAdjusted IC₅₀ (μM)
A12.50.5% DMSO12.5
B45.22% DMSO15.8 (after normalization)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol

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